molecular formula C34H39NO3 B11030265 1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate

1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate

Cat. No.: B11030265
M. Wt: 509.7 g/mol
InChI Key: JSMQIBDDMZNQGM-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of tert-butyl groups: This step involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of the corresponding dihydroquinoline.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl benzoate: A simpler ester with similar tert-butyl groups.

    tert-butylphenyl compounds: Compounds with tert-butyl groups attached to a phenyl ring.

    Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine.

Uniqueness

1-[4-(TERT-BUTYL)BENZOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 4-(TERT-BUTYL)BENZOATE is unique due to its combination of tert-butyl groups and a quinoline core, which imparts distinct chemical and biological properties. This combination enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C34H39NO3

Molecular Weight

509.7 g/mol

IUPAC Name

[1-(4-tert-butylbenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-tert-butylbenzoate

InChI

InChI=1S/C34H39NO3/c1-22-21-34(8,9)35(30(36)23-10-14-25(15-11-23)32(2,3)4)29-19-18-27(20-28(22)29)38-31(37)24-12-16-26(17-13-24)33(5,6)7/h10-21H,1-9H3

InChI Key

JSMQIBDDMZNQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C

Origin of Product

United States

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